4',5'-Dibromofluorescein
Description
Contextualization within Fluorescein (B123965) Dye Chemistry
Fluorescein and its derivatives, collectively known as fluorone dyes, are a paramount class of organic fluorophores used for labeling and sensing biomolecules. sigmaaldrich.comlsu.edu Fluorescein itself was first synthesized in 1871 and is noted for its high fluorescence quantum yield, water solubility, and pH-dependent fluorescence. lsu.eduwikipedia.org The core structure of these dyes is the xanthene ring, and modifications to this structure allow for the tuning of their properties.
4',5'-Dibromofluorescein fits within this chemical family as a halogenated derivative. The introduction of bromine atoms via electrophilic substitution is a key synthetic strategy. Specifically, the synthesis involves the bromination of fluorescein in a sodium hydroxide (B78521) solution. chemicalbook.comchemicalbook.com This substitution alters the electronic properties of the molecule, which in turn modifies its absorption and emission spectra. ontosight.ai For instance, while fluorescein has an absorption maximum around 494 nm and an emission maximum at 512 nm (in water), this compound's absorption maximum is shifted to approximately 450 nm. sigmaaldrich.comchemicalbook.comwikipedia.org Its fluorescence is observable in various solvents, presenting as a weak yellow fluorescence in water and a more prominent green-yellow fluorescence in ethanol. chemicalbook.comscbt.com
Significance and Research Trajectories of Halogenated Fluorescein Derivatives
The halogenation of fluorescein is a significant and widely employed strategy to create a diverse palette of dyes with tailored properties. The "heavy-atom effect" is a central principle in this research trajectory. Introducing heavy atoms like bromine or iodine increases the rate of intersystem crossing (ISC), a process where the molecule transitions from an excited singlet state to a triplet state. researchgate.net While fluorescein itself has a very low triplet quantum yield, making it a poor photosensitizer, its halogenated counterparts show enhanced ISC rates. researchgate.netpnas.org
This enhanced triplet state formation is crucial for applications in photodynamic therapy (PDT), where the dye (photosensitizer) transfers energy to molecular oxygen to generate highly reactive singlet oxygen, which can induce cell death. researchgate.netnih.gov Research has shown that the singlet oxygen quantum yield generally increases with heavier halogen substitution (Iodine > Bromine > Chlorine). researchgate.net The position of the halogen atoms on the xanthene ring also plays a critical role in determining the rates of excited-state deactivation. researchgate.net
Consequently, a major research trajectory for halogenated fluoresceins, including this compound, is the design of next-generation photosensitizers for PDT and photocatalysis. researchgate.net Studies also focus on correlating the number, type, and position of halogens with the photophysical outcomes, such as fluorescence quantum yield and photostability, to develop superior probes for biological imaging and diagnostics. mdpi.comnih.gov
Table 2: Comparative Photophysical Properties of Selected Fluorescein Dyes An interactive data table. Click on headers to sort.
| Compound | Absorption Max (λmax) | Emission Max (λem) | Solvent/Conditions | Reference |
|---|---|---|---|---|
| Fluorescein | ~494 nm | ~520 nm | Water | wikipedia.org |
| This compound | 450 nm | 560-580 nm | - | chemicalbook.comresearchgate.net |
| This compound | 470 nm | 500 nm | - | mdpi.com |
| Eosin (B541160) Y (Tetrabromofluorescein) | ~517 nm | ~535 nm | Water | mdpi.com |
| Erythrosin B (Tetraiodofluorescein) | ~525 nm | ~548 nm | Water | mdpi.com |
Overview of Key Research Areas and Contemporary Challenges
The unique properties of this compound have led to its application in several key research areas, though its use is not without challenges.
Key Research Areas:
Biological Staining and Probing: It is widely used as a fluorescent stain and probe in biological research. chemimpex.com Applications include staining proteins in SDS-PAGE gels, where it provides a rapid and highly sensitive detection method. sigmaaldrich.com It is also employed as a fluorescent marker in fluorescence microscopy and flow cytometry to visualize cellular components and analyze cell populations. ontosight.aichemimpex.com
Polymer Science: this compound has been incorporated into polymer chains to create novel functional materials. For example, it has been used to synthesize self-colored segmented polyurethane elastomers. researchgate.net The inclusion of the dye enhances the thermal stability and tensile strength of the polymers, which also exhibit strong fluorescence. researchgate.net
Environmental Monitoring: The compound serves as a fluorescent indicator in water quality testing to detect certain pollutants and contaminants. guidechem.comchemimpex.com
Ligand for Protein Studies: It is used as a ligand to study the properties of proteins through spectral analysis, leveraging the changes in its fluorescence upon binding. sigmaaldrich.comtargetmol.commedchemexpress.com
Contemporary Challenges:
Fluorescence Quenching: The utility of this compound as a fluorescent label can be compromised by quenching. Research has shown that its fluorescence can be significantly reduced in the presence of certain chemical reagents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which is a common coupling agent used in bioconjugation. acs.org This presents a challenge when fluorescence intensity is used for quantification. acs.org
Activatable Photosensitization: While halogenation enhances photosensitizing potential, a contemporary challenge is to control this activity. Research is exploring "activatable" photosensitizers, where the dye's phototoxicity is 'caged' or quenched and only restored in the presence of specific enzymes overexpressed in cancer cells. scholaris.ca Developing such systems with high selectivity remains an active area of investigation. scholaris.ca
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4',5'-dibromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Br2O5/c21-15-13(23)7-5-11-17(15)26-18-12(6-8-14(24)16(18)22)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTNHRWWURISAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)Br)OC5=C3C=CC(=C5Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Br2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024904 | |
| Record name | C.I. Solvent Red 72 | |
| Source | EPA DSSTox | |
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Molecular Weight |
490.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
596-03-2 | |
| Record name | Solvent Red 72 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=596-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | D & C Orange no. 5 | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dibromo-3',6'-dihydroxy- | |
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| Record name | 4',5'-dibromo-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |
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| Record name | 4',5'- DIBROMOFLUORESCEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Chemical Derivatization of 4 ,5 Dibromofluorescein
Advanced Synthetic Pathways to 4',5'-Dibromofluorescein
The traditional synthesis of this compound involves the direct bromination of fluorescein (B123965). This classic method, while foundational, often yields a mixture of brominated isomers, necessitating extensive purification. Modern synthetic chemistry has sought to develop more controlled and efficient pathways to obtain halogenated fluoresceins with high purity.
One advanced approach involves a solid-phase synthesis, which offers advantages in terms of reduced solvent use, easier purification, and potentially higher yields. google.com In this method, fluorescein is reacted with a halide salt, such as an alkali metal halide, in the presence of an oxidizing agent like Oxone® (2KHSO₅·KHSO₄·K₂SO₄) at elevated temperatures (150°C or higher). google.comgoogle.com This solid-state reaction promotes the halogenation of the fluorescein core. For the synthesis of brominated derivatives, an alkali metal bromide would be employed. The reaction proceeds by grinding the reactants to a homogenous mixture and then heating them in an oven for several hours. google.comgoogle.com This method has been reported to result in the total consumption of fluorescein and the formation of the halogenated products with nearly quantitative yields. google.comgoogle.com
Another strategy for achieving regioselective halogenation focuses on the use of specifically substituted starting materials. For instance, instead of halogenating the final fluorescein molecule, one can start with a halogenated phthalic anhydride (B1165640) derivative and condense it with resorcinol. acs.org This approach, however, can lead to the formation of a mixture of regioisomers (e.g., 5-bromo and 6-bromofluorescein derivatives when starting with 4-bromophthalic anhydride), which then require separation. acs.org A more refined version of this strategy involves the synthesis of regioisomerically pure 5- or 6-halogenated fluoresceins through methods such as the diazotization/iodination of the corresponding aminofluoresceins, followed by further chemical modifications. nih.gov Although this latter example is for iodo- and bromofluoresceins substituted on the phthaloyl ring, the principle of using pre-functionalized starting materials to control the final substitution pattern is a key concept in the advanced synthesis of fluorescein derivatives.
The synthesis of fluorescein itself, the precursor to this compound, has also seen advancements. The archetypal synthesis involves the Friedel-Crafts reaction between phthalic anhydride and resorcinol, typically using a catalyst like zinc chloride or sulfuric acid at high temperatures. iscientific.orgwordpress.comwpmucdn.comwikipedia.org More contemporary methods have explored the use of milder and more efficient catalysts. For example, methanesulfonic acid can serve as both a solvent and an acid catalyst, leading to better yields under less harsh conditions. iscientific.org Microwave-assisted synthesis has also emerged as a rapid and energy-efficient alternative to conventional heating, significantly reducing reaction times. icm.edu.pl
Derivatization Strategies for Functional Enhancement
Alkylation of Xanthene Hydroxyls
The phenolic hydroxyl groups on the xanthene core of this compound are key functional handles for derivatization. Alkylation of these hydroxyls to form ethers can significantly modulate the compound's properties. Etherification "locks" the molecule into its non-fluorescent, colorless lactone form. rsc.org This principle is the basis for creating "caged" fluorescent probes, where the fluorescent dye is released upon a specific triggering event, such as enzymatic cleavage or photolysis.
A general strategy for the alkylation of fluorescein derivatives involves reaction with an alkyl halide in the presence of a base. For instance, unsymmetrical alkylation of fluorescein has been achieved by reacting it with a 2-nitrobenzyl ether and another functionalized alkyl ether. rsc.org The 2-nitrobenzyl group can be photolytically cleaved with near-UV light to restore fluorescence, while the other alkyl chain can be tailored for specific applications, such as conjugation to proteins or integration into lipid membranes. rsc.org This approach allows for the creation of photoactivatable probes. While this specific example uses fluorescein, the methodology is applicable to its halogenated derivatives like this compound. More environmentally friendly O-alkylation methods have also been developed, utilizing phase transfer catalysts in aqueous or solvent-free systems, often accelerated by microwave or ultrasonic irradiation. mdpi.com
Introduction of Sulfur Nucleophiles
The introduction of sulfur-containing moieties can further expand the functional repertoire of this compound. Thiols and other sulfur nucleophiles can react with fluorescein derivatives at various positions, depending on the specific reactive groups present on the fluorescein core. sigmaaldrich.comnih.govnih.govyoutube.comthermofisher.comthermofisher.com For instance, while not a direct reaction with the hydroxyl groups, fluorescein isothiocyanate (FITC), a common derivative, readily reacts with thiols to form dithiourethanes. nih.gov This reaction has been used for the spectrophotometric titration of isothiocyanates. nih.gov
In the context of creating probes for biological thiols, maleimide (B117702) derivatives of fluorescein are widely used. Eosin (B541160) maleimide, a derivative of tetrabromofluorescein, is known to react selectively with thiols, although reactions with other nucleophilic residues like lysine (B10760008) have also been reported. This reactivity is harnessed to label proteins and monitor cellular processes. Given the structural similarity, a maleimide derivative of this compound could be synthesized and employed for similar purposes. The reaction of thiols with maleimides proceeds via a Michael addition, forming a stable thioether linkage.
Furthermore, the xanthene core of fluorescein derivatives can be modified to create fluorogenic probes that react with specific sulfur species like hydrogen sulfide (B99878) (H₂S). This is often achieved by introducing a reactive group that is cleaved or transformed by H₂S, leading to a change in the fluorescence of the molecule.
Synthesis of Octadecyl Esters for Membrane Integration
Esterification of the carboxylic acid group of this compound is a common strategy to modify its solubility and cellular localization. The synthesis of long-chain alkyl esters, such as the octadecyl ester, is particularly useful for creating probes that can integrate into lipid membranes. These lipophilic derivatives are valuable tools for studying membrane properties and cellular uptake.
The synthesis of fluorescein esters can be achieved through standard esterification methods. One approach involves the reaction of fluorescein with a long-chain fatty acid in the presence of a dehydrating agent. researchgate.net For example, fluorescein ethyl ester has been synthesized by refluxing fluorescein in methanol (B129727) with a catalytic amount of concentrated sulfuric acid. koreascience.kr A similar approach, using octadecanol instead of methanol, could be employed for the synthesis of the octadecyl ester of this compound. The esterification of both the carboxylic acid and the phenolic hydroxyl groups can also be achieved, leading to derivatives with further altered properties. nih.gov Studies on a series of fluorescein alkyl esters have shown that the length of the alkyl chain significantly influences the interaction of the dye with micelles and lipid membranes. instras.com Long-chain derivatives, such as the hexadecyl and octadecyl esters, show a strong affinity for hydrophobic environments. instras.com
Purification and Advanced Characterization Techniques in Synthetic Research
The purification and characterization of this compound and its derivatives are crucial steps to ensure their suitability for various applications. A combination of chromatographic and spectroscopic techniques is typically employed.
Purification: A common method for the purification of this compound is crystallization, for example, from aqueous ethanol. acs.org For the separation of complex mixtures of halogenated fluoresceins, as is often the case in their synthesis, more advanced techniques are required. High-performance liquid chromatography (HPLC) is a powerful tool for the quantitative determination and purification of fluorescein and its brominated derivatives. HPLC methods have been developed that can separate various brominated fluoresceins with high resolution, offering a significant improvement in speed and sensitivity over older techniques like thin-layer chromatography (TLC).
Advanced Characterization: A suite of spectroscopic and analytical techniques is used to confirm the structure and purity of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. acs.orghmdb.canih.govrsc.org The chemical shifts and coupling patterns of the protons and carbons in the aromatic rings provide detailed information about the substitution pattern. For halogenated derivatives, NMR is essential to confirm the position of the bromine atoms on the xanthene ring.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. koreascience.krchemicalbook.comrsc.orgchimia.chmassbank.eu Techniques like electrospray ionization (ESI) are commonly used for fluorescein derivatives. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br are present in roughly a 1:1 ratio) provides a characteristic signature in the mass spectrum, aiding in the identification of brominated compounds.
UV-Visible Absorption and Fluorescence Spectroscopy: These techniques are used to characterize the photophysical properties of the dye. instras.com The absorption and emission maxima, as well as the quantum yield of fluorescence, are key parameters that define the performance of a fluorescent probe. The spectra of fluorescein and its derivatives are often pH-dependent.
Table of Research Findings
| Technique | Application in this compound Research | Key Findings/Insights |
| Solid-Phase Synthesis | Advanced synthetic pathway for halogenated fluoresceins. google.com | Offers high yields (~100%) and simplifies purification. google.comgoogle.com |
| Alkylation | Derivatization of xanthene hydroxyls to modulate fluorescence. rsc.org | "Caging" of the fluorophore, enabling photoactivatable probes. rsc.org |
| Esterification | Synthesis of long-chain esters for membrane integration. researchgate.netinstras.com | Octadecyl esters exhibit strong affinity for hydrophobic environments. instras.com |
| HPLC | Purification and quantitative analysis of brominated fluoresceins. | Enables separation of complex isomeric mixtures with high resolution. |
| NMR Spectroscopy | Structural elucidation and confirmation of substitution patterns. acs.orgnih.gov | Provides detailed information on the position of bromine atoms. |
| Mass Spectrometry | Determination of molecular weight and elemental composition. koreascience.krchemicalbook.commassbank.eu | Characteristic isotopic pattern of bromine aids in identification. |
| X-ray Crystallography | Definitive determination of 3D molecular structure. researchgate.netwikipedia.org | Provides precise data on bond lengths, angles, and conformation. |
Advanced Spectroscopic and Photophysical Characterization of 4 ,5 Dibromofluorescein
Investigations of Fluorescence and Phosphorescence Behavior
The photophysical properties of 4',5'-dibromofluorescein, a halogenated derivative of fluorescein (B123965), are of significant interest due to the influence of the heavy bromine atoms on its electronic transitions. These substitutions are known to affect the rates of both radiative and non-radiative decay pathways, thereby influencing its fluorescence and phosphorescence characteristics.
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The determination of ΦF for this compound typically employs a comparative method, which involves a well-characterized standard with a known quantum yield.
The relative quantum yield is calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
Where:
ΦF is the fluorescence quantum yield.
I is the integrated fluorescence intensity.
A is the absorbance at the excitation wavelength.
n is the refractive index of the solvent.
The subscripts 'sample' and 'std' refer to the sample and the standard, respectively.
To ensure accuracy, measurements are typically performed on a series of dilute solutions with absorbances kept below 0.1 to minimize inner filter effects. A plot of integrated fluorescence intensity versus absorbance yields a straight line, and the gradient of this line is used in the calculation.
While specific quantum yield values for this compound across a wide range of solvents are not extensively documented in the readily available literature, the table below provides a framework for how such data would be presented. For context, the parent compound, fluorescein, has a high quantum yield of approximately 0.95 in 0.1 M NaOH. The introduction of bromine atoms is expected to decrease the quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.
| Solvent | Quantum Yield (ΦF) |
|---|---|
| Water (alkaline) | Data not available |
| Ethanol | Data not available |
| Acetone | Data not available |
| Dimethyl Sulfoxide (DMSO) | Data not available |
The fluorescence lifetime (τF) is the average time a molecule remains in its excited state before returning to the ground state via fluorescence. This parameter is sensitive to the molecular environment and can be influenced by factors such as solvent, temperature, and the presence of quenchers. For halogenated fluoresceins like this compound, the lifetime is expected to be shorter than that of the parent fluorescein (approximately 4 ns in alkaline aqueous solution) due to the increased rate of intersystem crossing. theinstituteoffluorescence.com
Fluorescence lifetimes are most commonly measured using time-correlated single-photon counting (TCSPC). This technique involves exciting the sample with a pulsed light source and measuring the time delay between the excitation pulse and the detection of the first emitted photon. By repeating this process, a histogram of photon arrival times is constructed, which represents the fluorescence decay profile.
The decay is typically fitted to a single or multi-exponential function to determine the lifetime(s). Specific fluorescence lifetime data for this compound is not widely available in the surveyed literature.
| Solvent | Fluorescence Lifetime (τF) (ns) |
|---|---|
| Water (alkaline) | Data not available |
| Ethanol | Data not available |
| Acetone | Data not available |
The excitation and emission spectra of this compound are influenced by the surrounding medium. In general, the compound is described as an orange powder. chemicalbook.com Its solubility and fluorescence characteristics vary in different solvents. It is slightly soluble in water, where it exhibits an orange color with a faint yellow fluorescence. drugfuture.com In ethanol, it dissolves to form an orange solution with a greenish-yellow fluorescence, and in acetone, it appears as a pink solution with yellow fluorescence. drugfuture.comscbt.com
The absorption maximum (λmax) for this compound has been reported to be around 450 nm. chemicalbook.comchemicalbook.com The following table summarizes the qualitative and quantitative spectral data available for this compound in various media.
| Solvent | Excitation Max (nm) | Emission Max (nm) | Appearance of Solution | Fluorescence Color |
|---|---|---|---|---|
| Water | ~450 | Data not available | Orange | Faint yellow |
| Ethanol | ~450 | Data not available | Orange | Greenish-yellow |
| Acetone | ~450 | Data not available | Pink | Yellow |
Influence of Solvent and Environmental Factors on Photophysical Properties
The photophysical properties of this compound are highly dependent on its local environment. Factors such as pH, solvent polarity, and viscosity can significantly alter its absorption and emission characteristics.
Like its parent compound fluorescein, this compound exists in different ionic forms depending on the pH of the solution. These forms include a cationic, neutral, monoanionic, and dianionic species, each with distinct absorption and fluorescence properties. The equilibria between these forms are governed by the pKa values of the acidic and phenolic protons.
For fluorescein, the pKa values are approximately 2.1, 4.3, and 6.4. chemicalbook.com The introduction of electron-withdrawing bromine atoms is expected to lower these pKa values, making this compound more acidic. A predicted pKa for this compound is around 8.14. chemicalbook.com The absorbance of this compound at 495 nm is known to be pH-dependent.
The different protolytic forms exhibit unique absorption spectra. Generally, as the pH increases, the absorption maximum shifts to longer wavelengths (a bathochromic shift) with an increase in molar absorptivity. This is due to the deprotonation of the hydroxyl and carboxylic acid groups, which leads to a more extended π-conjugated system. The fluorescence intensity is also highly pH-dependent, often with the dianionic form exhibiting the strongest emission.
| Ionic Species | Approximate pH Range | Absorption Max (nm) | Fluorescence Characteristics |
|---|---|---|---|
| Cation | <2 | Data not available | Data not available |
| Neutral | ~2-4 | Data not available | Data not available |
| Monoanion | ~4-6 | Data not available | Data not available |
| Dianion | >7 | Data not available | Data not available |
The photophysical properties of this compound are also modulated by the polarity and viscosity of the solvent. The change in absorption or emission spectra with solvent polarity is known as solvatochromism. For fluorescein derivatives, an increase in solvent polarity generally leads to a red shift (bathochromic shift) in the emission spectrum due to the stabilization of the more polar excited state.
Viscosity can also play a significant role in the fluorescence of xanthene dyes. In highly viscous environments, non-radiative decay pathways that involve molecular rotation or conformational changes can be restricted. This restriction can lead to an increase in both the fluorescence quantum yield and lifetime. This phenomenon is particularly relevant for "molecular rotors," where the fluorescence is strongly dependent on the rotational freedom of parts of the molecule. While this compound is not a classic molecular rotor, its fluorescence can still be influenced by the rigidity of its environment.
Detailed quantitative studies on the specific effects of solvent polarity and viscosity on the photophysical properties of this compound are not extensively available in the reviewed literature.
Intermolecular Interactions and Aggregation Studies
The photophysical behavior of this compound, like other xanthene dyes, can be significantly influenced by its local environment and concentration. At high concentrations, intermolecular interactions become prominent, leading to phenomena such as aggregation. Dye aggregation can alter the absorption and emission spectra of the molecule and is a critical consideration in applications where high dye loading is necessary.
The primary mechanism for aggregation in fluorescein derivatives is often driven by van der Waals forces and π-π stacking between the planar xanthene cores. These interactions can lead to the formation of dimers and higher-order aggregates (H-aggregates and J-aggregates), which typically exhibit distinct spectroscopic signatures compared to the monomeric form. For instance, H-aggregate formation often results in a blue-shift of the main absorption band and a quenching of fluorescence, whereas J-aggregates may show a red-shifted absorption band.
While specific aggregation studies on this compound are not extensively detailed in the available literature, the principles governing fluorescein can be applied. Proximity-induced reactions are a consequence of intermolecular interactions at high concentrations. nih.gov These "dye-dye" interactions can occur when fluorophore molecules are close enough to interact with neighboring molecules, providing a pathway for de-excitation and influencing processes like photobleaching. austinpublishinggroup.com Spectroscopic techniques such as UV-Vis absorption, fluorescence spectroscopy, and resonance light scattering (RLS) are powerful tools for investigating these phenomena. mdpi.com Changes in the absorption spectra, fluorescence quenching, or the appearance of new emission bands can all indicate the presence of aggregation. mdpi.com
Table 1: Spectroscopic Signatures of Intermolecular Interactions in Xanthene Dyes
| Interaction / Aggregate Type | Typical Effect on Absorption Spectrum | Typical Effect on Fluorescence |
|---|---|---|
| H-aggregates | Hypsochromic (blue) shift | Quenching (reduced intensity) |
| J-aggregates | Bathochromic (red) shift | Enhanced or red-shifted emission |
| Dye-Dye Interactions | Broadening or splitting of bands | Quenching, potential excimer emission |
Photobleaching Kinetics and Photostability Research
Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, is a key limitation in fluorescence-based applications. The process is complex and generally initiated from the electronically excited states of the dye molecule. austinpublishinggroup.com For fluorescein and its derivatives, photobleaching can proceed through several pathways involving both the excited singlet (S₁) and triplet (T₁) states.
The kinetics of photobleaching are often not a simple single-exponential decay. nih.gov Research on fluorescein indicates that the process can be multi-exponential, reflecting the multiple chemical pathways and environments involved. nih.govnih.gov Two primary mechanisms are generally considered:
Oxygen-Dependent Photobleaching : At lower fluorophore concentrations, the dominant pathway often involves the interaction of the dye's triplet state with molecular oxygen (O₂). nih.govaustinpublishinggroup.com This interaction can generate highly reactive singlet oxygen (¹O₂), which then attacks the ground-state dye molecule, leading to its destruction. This pathway typically results in a single-exponential decay process. nih.gov
Oxygen-Independent Photobleaching : At high concentrations or when the dye is bound or aggregated, proximity-induced reactions become significant. nih.govaustinpublishinggroup.com These can include reactions between a triplet-state dye and a ground-state dye (T₁-S₀) or between two triplet-state dyes (T₁-T₁). nih.gov This dye-dye interaction mechanism contributes to a non-single-exponential photobleaching behavior. nih.gov The photobleaching kinetics in such cases can often be described by a bi-exponential model, indicating at least two different processes or populations of the dye contributing to the decay. austinpublishinggroup.comnih.gov
The photostability of a dye is highly dependent on its chemical environment. For example, studies on fluorescein embedded in polymer matrices show that the photobleaching rate increases with temperature. austinpublishinggroup.com The kinetics can be bi-exponential below the polymer's glass transition temperature and become mono-exponential above it, reflecting changes in the local environment and molecular mobility. austinpublishinggroup.com
Table 2: Photobleaching Kinetic Models for Fluorescein Derivatives
| Kinetic Model | Dominant Conditions | Underlying Mechanism |
|---|---|---|
| Mono-exponential | Low fluorophore concentration; High oxygen availability | Reaction of triplet-state dye with molecular oxygen is dominant. nih.govaustinpublishinggroup.com |
| Bi-exponential | High fluorophore concentration; Oxygen-depleted environments; Aggregated or bound state | Oxygen-independent dye-dye interactions (e.g., T₁-S₀) become significant. nih.govaustinpublishinggroup.comnih.gov |
Time-Resolved Spectroscopic Studies
Time-resolved spectroscopy encompasses a suite of powerful techniques used to study dynamic processes in molecules that occur on extremely short timescales, from femtoseconds to milliseconds. wikipedia.org These methods are indispensable for building a complete picture of a fluorophore's photophysical pathways, including the processes of light absorption, energy relaxation, fluorescence, intersystem crossing, and photobleaching.
In a typical experiment, a "pump" laser pulse excites the sample, and a subsequent, time-delayed "probe" pulse monitors the changes in the sample's properties (like absorption or emission) as it returns to the ground state. wikipedia.org By varying the delay time between the pump and probe, the evolution of the excited states can be mapped in real time.
For a compound like this compound, time-resolved techniques can elucidate several key photophysical parameters:
Femtosecond Transient Absorption (fs-TA) : This technique can track the initial events immediately following photoexcitation, such as vibrational relaxation and internal conversion, which occur on the femtosecond to picosecond timescale. ntu.edu.sg
Nanosecond Transient Absorption (ns-TA) : This method is well-suited for observing longer-lived transient species, making it ideal for characterizing the triplet state (T₁), which is a key intermediate in the photobleaching of many dyes. ntu.edu.sg By monitoring the rise and decay of the triplet-triplet absorption signal, one can determine the triplet lifetime and the quantum yield of intersystem crossing.
Time-Correlated Single Photon Counting (TCSPC) : TCSPC is a highly sensitive method used to precisely measure the fluorescence lifetime of a molecule, which is the average time it spends in the excited singlet state before returning to the ground state via fluorescence.
Time-Resolved Fluorescence Spectroscopy : This technique measures the decay of fluorescence intensity over time after excitation by a short pulse of light. bmglabtech.com It is crucial for understanding processes that compete with fluorescence, such as quenching and energy transfer. nih.gov
These advanced spectroscopic studies provide the fundamental data needed to understand the mechanisms of fluorescence and photostability, enabling the rational design of improved fluorescent probes and materials. ntu.edu.sg
Table 3: Application of Time-Resolved Spectroscopic Techniques to Fluorophores
| Technique | Timescale | Key Information Obtained |
|---|---|---|
| Femtosecond Transient Absorption (fs-TA) | Femtoseconds - Picoseconds | Ultrafast relaxation dynamics, internal conversion, excited-state reactions. ntu.edu.sg |
| Nanosecond Transient Absorption (ns-TA) | Nanoseconds - Microseconds | Triplet state formation and decay, radical ion dynamics. ntu.edu.sg |
| Time-Correlated Single Photon Counting (TCSPC) | Picoseconds - Nanoseconds | Precise fluorescence lifetime(s), rotational correlation times. mdpi.com |
| Time-Resolved Fluorescence | Nanoseconds - Milliseconds | Fluorescence decay kinetics, detection of quenching, FRET dynamics. bmglabtech.comnih.gov |
Research Applications in Analytical Chemistry
Development of Advanced Sensor Platforms
The unique spectral characteristics of 4',5'-Dibromofluorescein and its derivatives serve as the foundation for their use in several types of analytical sensor platforms. These platforms are designed to detect and quantify a range of chemical species with high sensitivity and selectivity.
Ionophore-based optical sensors, or optodes, are a class of chemical sensors that translate the selective binding of an ion by an ionophore into an optical signal. In these systems, a derivative of this compound can act as a chromoionophore, a pH-sensitive dye whose light-absorbing properties change in response to the ion-exchange process initiated by the ionophore.
While fluorescein (B123965) and its derivatives are generally explored for the development of fluoride (B91410) sensors, specific research detailing the direct application of this compound in the fabrication of fluoride-selective optical sensors is not extensively available in the reviewed scientific literature. The development of such sensors often relies on the interaction between the fluoride ion and a silyl (B83357) ether derivative of a fluorophore, leading to a fluorescence turn-on signal. However, direct evidence of this application for this compound is not prominent.
A notable application of a this compound derivative is in the formulation of non-enzymatic, glucose-selective optode membranes. In a study focused on monitoring glucose levels in diabetic patient serum and human embryo culture media, an optochemical sensor was developed using this compound octadecyl ester (ETH 7075) as the chromoionophore. The sensor membrane was composed of polyvinyl chloride (PVC) as the polymer matrix, with the addition of a plasticizer and an ionophore.
The operational principle of this sensor is based on the interaction between a phenylboronic acid-based ionophore and glucose. This interaction, which involves hydrogen bonding and the formation of a boronate ester in a basic medium, leads to the deprotonation of the this compound octadecyl ester. This deprotonation event causes a measurable decrease in the absorbance of the chromoionophore at its maximum wavelength (λmax = 530 nm), which correlates to the glucose concentration.
The composition of the optode membrane was optimized to enhance its sensitivity and performance. The most effective formulation consisted of 49.5% PVC, 49.5% tricresyl phosphate (B84403) (TCP) as a plasticizer, 1% nitrophenylboronic acid (NPBA) as the ionophore, and 1% of the this compound derivative. This optimized sensor demonstrated a linear dynamic range for glucose detection from 10⁻³ M to 10⁻¹ M, with a detection limit of 9 × 10⁻⁴ M and a rapid response time of 2 minutes.
| Parameter | Value |
|---|---|
| Chromoionophore | This compound octadecyl ester (ETH 7075) |
| Polymer Matrix | Polyvinyl chloride (PVC) |
| Optimal Ionophore | Nitrophenylboronic acid (NPBA) |
| Optimal Plasticizer | Tricresyl phosphate (TCP) |
| Linear Dynamic Range | 10⁻³ M to 10⁻¹ M |
| Detection Limit | 9 × 10⁻⁴ M |
| Response Time | 2 minutes |
| Wavelength of Measurement (λmax) | 530 nm |
The scientific literature reviewed does not provide specific examples of the development and characterization of electrochemical sensors that directly utilize this compound as the primary sensing element or modifier for the electrode surface. While the broader field of electrochemical sensors is vast and employs a wide array of fluorescent dyes and other molecules for signal transduction, dedicated research on the application of this particular compound in electrochemical sensor design is not readily apparent.
This compound has been successfully employed in the development of highly sensitive analytical methods based on Resonance Rayleigh Scattering (RRS). One such application is the determination of third-generation cephalosporin (B10832234) antibiotics, including ceftazidime (B193861) (CZD), ceftriaxone (B1232239) (CTRX), cefoperazone (B1668861) (CPZ), and cefotaxime (B1668864) (CFTM).
This method is based on the formation of ion-association complexes. In a slightly acidic Britton-Robinson buffer medium (pH 2.8-3.8), the cephalosporin antibiotics react with palladium(II) ions to form cationic chelates. The subsequent addition of this compound leads to the formation of larger 1:3 (Pd(II)-cephalosporin:DBF) ion-association complexes. The formation of these large complexes significantly enhances the intensity of Resonance Rayleigh Scattering at a maximum wavelength of 291 nm.
The increase in RRS intensity is directly proportional to the concentration of the cephalosporin antibiotics, allowing for their quantitative determination. This method has demonstrated high sensitivity, with detection limits in the nanogram per milliliter range. The simplicity and rapidity of this technique make it a valuable tool for the analysis of these antibiotics in various samples.
| Antibiotic | Quantitative Determination Range (μg/mL) | Detection Limit (ng/mL) |
|---|---|---|
| Ceftazidime (CZD) | 0.0065 - 1.0 | 2.0 |
| Ceftriaxone (CTRX) | 0.0070 - 1.1 | 2.2 |
| Cefoperazone (CPZ) | 0.0090 - 1.6 | 2.7 |
| Cefotaxime (CFTM) | 0.014 - 2.2 | 4.2 |
Ionophore-Based Optical Sensor Design and Optimization
Chemosensing Mechanisms and Selectivity Studies
The efficacy of this compound in the aforementioned analytical applications is rooted in specific chemosensing mechanisms that confer selectivity towards the target analyte.
In the glucose-selective optode, the sensing mechanism is an indirect one, where the this compound derivative acts as a pH indicator. The primary recognition event is the selective binding of glucose by the nitrophenylboronic acid ionophore. This binding alters the local pH at the membrane-sample interface, which in turn affects the protonation state of the chromoionophore, leading to a change in its optical properties. The selectivity of the sensor for glucose is therefore primarily determined by the binding affinity and selectivity of the boronic acid ionophore for glucose over other polyols.
For the Resonance Rayleigh Scattering method, the chemosensing mechanism is based on the formation of a stable ion-association complex. The initial selective interaction occurs between the palladium(II) ions and the cephalosporin antibiotics. The resulting cationic chelate then electrostatically interacts with the anionic this compound to form a large, stable complex. The significant enhancement of the RRS signal is attributed to the increased size and altered electronic properties of this newly formed complex. The selectivity of this method for the cephalosporins is governed by the specific chelation reaction with palladium(II) under the defined experimental conditions.
Furthermore, fluorescent nanoparticles synthesized through the polycondensation of hexachlorocyclotriphosphazene and this compound have been developed for the highly sensitive and selective detection of dopamine (B1211576). The chemosensing mechanism in this system is based on fluorescence quenching. It is proposed that dopamine molecules attach to the this compound moieties on the nanoparticles through π-π stacking and hydrogen bonding. This interaction facilitates a photoinduced charge transfer (PCT) from the excited state of the dibromofluorescein (B1618816) units to the dopamine molecules, resulting in a quenching of the fluorescence emission. This sensor exhibited high selectivity for dopamine over other neurotransmitters and proteins, demonstrating the specific nature of the interaction.
Metal Ion Chelation and Sensing (e.g., Palladium(II))
This compound plays a crucial role in a highly sensitive method for the detection of Palladium(II) ions. This method is based on the principles of chelation and ion-association complexes, which lead to significant changes in the spectral properties of the system, particularly enhancing Resonance Rayleigh Scattering (RRS).
In a specific application, certain third-generation cephalosporin antibiotics, such as ceftazidime, ceftriaxone, cefoperazone, and cefotaxime, react with Palladium(II) in a slightly acidic buffer medium (pH 2.8-3.8) to form yellowish-brown cationic chelates. sigmaaldrich.com These chelates, which have a 1:2 metal-to-ligand ratio, can then interact with this compound. sigmaaldrich.com This interaction results in the formation of 1:3 brown ion-association complexes. sigmaaldrich.com
The formation of these large complexes brings about notable changes in the absorption and fluorescence spectra. More significantly, it causes a dramatic enhancement of the Resonance Rayleigh Scattering signal, with a new RRS spectrum appearing. sigmaaldrich.com The maximum RRS wavelength for the products of all four mentioned cephalosporins is consistently located at 291 nm. sigmaaldrich.com This enhanced scattering provides a basis for a highly sensitive, simple, and rapid quantitative determination of these antibiotics, and by extension, the presence of Palladium(II). sigmaaldrich.com
The table below summarizes the quantitative determination ranges and detection limits for the four cephalosporin antibiotics using this method.
| Antibiotic | Quantitative Determination Range (µg/mL) | Detection Limit (ng/mL) |
| Ceftazidime (CZD) | 0.0065 - 1.0 | 2.0 |
| Ceftriaxone (CTRX) | 0.0070 - 1.1 | 2.2 |
| Cefoperazone (CPZ) | 0.0090 - 1.6 | 2.7 |
| Cefotaxime (CFTM) | 0.014 - 2.2 | 4.2 |
Biomolecule Detection and Quantification Strategies
As a fluorone dye, this compound is part of a widely used class of organic fluorophores for labeling and sensing biomolecules. fishersci.com Its strong fluorescence properties make it an effective fluorescent marker for tracking and visualizing biological molecules. nih.gov While specific, standardized quantification assays akin to the Bradford or BCA protein assays that directly use this compound are not prominently documented, its role as a fluorescent label is fundamental to many biomolecule detection and quantification strategies.
The general principle of fluorescence-based quantification relies on the relationship between the concentration of a fluorescently labeled biomolecule and the intensity of the emitted fluorescence. bitesizebio.com When this compound is conjugated to a biomolecule, the concentration of that biomolecule can be determined by measuring the fluorescence intensity and comparing it to a standard curve generated from known concentrations of the labeled biomolecule.
This approach is applicable to a wide range of biomolecules, including proteins and nucleic acids. The high sensitivity of fluorescence detection allows for the quantification of biomolecules at very low concentrations. bitesizebio.com Furthermore, the specificity of detection can be enhanced by the targeted binding of the labeled biomolecule to its receptor or complementary strand.
Advanced Methodologies in Protein Analysis
This compound has proven to be a valuable reagent in various advanced methodologies for protein analysis, from characterizing protein properties to high-sensitivity staining in electrophoretic techniques.
Spectral Analysis for Protein Property Characterization
This compound is routinely used as a ligand for studying the properties of proteins through spectral analysis. fishersci.comunchainedlabs.comamrita.edunih.gov The interaction of this fluorescent dye with a protein can lead to changes in its photophysical properties, such as fluorescence intensity, emission wavelength, and fluorescence polarization (anisotropy). These changes provide insights into the protein's structure, conformation, and binding characteristics.
When this compound binds to a hydrophobic pocket on a protein's surface, its fluorescence quantum yield may increase, and the emission maximum may shift (typically a blue shift). This phenomenon occurs because the non-polar environment of the binding site shields the dye from non-radiative decay pathways that are prevalent in aqueous solutions. The magnitude of these changes can provide information about the polarity of the binding site.
Fluorescence spectroscopy, utilizing probes like this compound, is a sensitive technique for monitoring conformational changes in proteins that may be induced by factors such as ligand binding, temperature, or pH changes. nih.gov
High-Sensitivity Protein Staining in Electrophoretic Techniques (e.g., SDS-PAGE)
A significant application of this compound is in the high-sensitivity staining of proteins in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). fishersci.comamrita.edunih.govnih.gov A method utilizing this compound has been developed for the negative staining of proteins in both one-dimensional and two-dimensional gels. nih.gov In this technique, the dye stains the gel background, leaving the protein bands transparent and colorless against an opaque matrix. alkalisci.com
This negative staining method is both rapid and economical, with the entire process taking approximately 10 minutes and involving only two steps. nih.gov Notably, it offers exceptional sensitivity, allowing for the detection of as little as 0.025 to 0.05 nanograms of protein. nih.gov The sensitivity of the this compound stain has been shown to be significantly higher than other commonly used staining methods.
The following table provides a comparison of the sensitivity of the this compound (DBF) stain with other protein staining techniques.
| Staining Method | Relative Sensitivity |
| This compound (DBF) | 1x (Baseline) |
| Eosin (B541160) Y (EY) | ~10x less sensitive |
| SYPRO Ruby | ~10x less sensitive |
| Imidazole-Zinc (IZ) Negative Stain | ~20x less sensitive |
An important advantage of this staining method is its compatibility with downstream protein identification techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov The mechanism of staining has been investigated through molecular docking studies. nih.gov
Ligand-Protein Binding Studies
The use of this compound as a ligand in spectral analysis inherently involves the study of ligand-protein binding. unchainedlabs.com The principles of fluorescence spectroscopy are widely applied to characterize these interactions, providing data on binding affinity, stoichiometry, and the thermodynamics of the binding process.
Techniques such as fluorescence quenching and fluorescence polarization are central to these studies. In a typical fluorescence quenching experiment, the binding of a ligand (in this case, the protein) to the fluorescent probe (this compound) can lead to a decrease in the fluorescence intensity of the probe. The extent of quenching can be analyzed using the Stern-Volmer equation to determine binding constants.
Fluorescence polarization (FP) is another powerful technique for studying ligand-protein interactions in solution. nih.govmoleculardevices.comnih.gov This method is based on the principle that a small, fluorescent molecule like this compound tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. nih.gov Upon binding to a much larger protein molecule, the rotational motion of the dye is significantly slowed. nih.gov This results in an increase in the polarization of the emitted fluorescence. The change in fluorescence polarization can be measured to determine the fraction of bound and free ligand, which in turn allows for the calculation of the dissociation constant (Kd), a measure of binding affinity.
While specific binding studies detailing the interaction of this compound with a wide array of individual proteins are not extensively compiled in a single source, the principles of its application are well-established within the broader context of using fluorescein derivatives for such analyses. For instance, studies with other fluorescent probes and serum albumins have demonstrated the utility of these methods in determining binding constants, identifying binding sites, and understanding the thermodynamic forces driving the interaction.
Biological and Biomedical Research Applications
Advanced Imaging and Tracing Techniques
The inherent fluorescence of 4',5'-Dibromofluorescein is central to its use in advanced imaging and tracing, allowing researchers to visualize and monitor dynamic processes within living systems.
This compound is widely utilized in fluorescence microscopy. chemimpex.com This technique leverages the dye's ability to absorb and emit light to visualize cellular processes and determine the location of specific molecules within cells. chemimpex.com When a molecule or structure is labeled with a fluorescent dye like this compound, it can be visualized with high contrast against a dark background, enabling detailed examination of its distribution and dynamics within subcellular compartments. The compound's clear and vivid fluorescence signals make it a preferred choice for studies involving cellular processes. chemimpex.com
The compound serves as an effective fluorescent tracer in biological research. chemimpex.com In this capacity, it is used to track the movement and fate of molecules within biological pathways. By attaching the dye to a molecule of interest, researchers can follow its path through a series of metabolic or signaling events in real-time. This application is crucial for mapping cellular transport mechanisms, understanding drug delivery pathways, and elucidating complex biomolecular interactions. chemimpex.com
Assessing cell viability is fundamental in biomedical research to determine the number of healthy, living cells in a sample. thermofisher.com Methodologies often rely on fluorescent dyes that can differentiate between live and dead cells based on membrane integrity or metabolic function. sigmaaldrich.com
Two primary fluorescence-based strategies are:
Membrane Integrity Dyes : These are membrane-impermeable dyes that are excluded by healthy cells with intact membranes. They can only enter and stain the nucleus of dead or dying cells with compromised membranes. thermofisher.com
Metabolic/Enzymatic Activity Indicators : These assays use non-fluorescent, cell-permeant compounds that are converted into fluorescent products by intracellular enzymes (like esterases) in metabolically active, living cells. thermofisher.comsigmaaldrich.com The resulting fluorescence is a direct measure of the viable cell population.
While many fluorescein (B123965) derivatives, such as Calcein AM and Carboxyfluorescein diacetate N-succinimidyl ester (CFSE), are staples in cell viability and proliferation assays due to their reliance on intracellular esterase activity, the direct application of this compound in these specific methodologies is not as commonly documented. sigmaaldrich.comfluorofinder.com
| Assessment Method | Principle | Target Cell State | Example Dyes/Reagents |
| Dye Exclusion / Membrane Integrity | Dyes penetrate cells with compromised membranes and bind to nucleic acids, fluorescing brightly. | Dead/Dying Cells | Propidium Iodide (PI), 7-AAD |
| Metabolic / Enzymatic Activity | Non-fluorescent substrates are converted to fluorescent products by enzymes in living cells. | Live Cells | Calcein AM, CFSE, Resazurin |
| Redox Potential | Tetrazolium salts are reduced by metabolically active cells into colored formazan (B1609692) products. | Live Cells | MTT, XTT |
This table provides an overview of common cell viability assessment methodologies.
Biomolecular Labeling and Probe Design
The chemical structure of this compound makes it a suitable scaffold and label for the creation of specialized probes and for tagging biomolecules for detection and analysis. sigmaaldrich.com
This compound is employed in the development of fluorescent sensors and probes designed to detect specific ions or molecules. chemimpex.com Its fluorone structure can be chemically modified to create derivatives that exhibit changes in their fluorescent properties upon binding to a specific target. This allows for the creation of highly selective probes for various biomolecules. As a member of the hydroxyl-xanthene dye family, it is part of a class of compounds widely used for sensing and labeling biomolecules. sigmaaldrich.comscientificlabs.co.uk The compound is also routinely used as a ligand to study the properties of proteins using spectral analysis. sigmaaldrich.commedchemexpress.com
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles, most often cells, as they pass one by one through a laser beam. The use of fluorescently-labeled antibodies is a cornerstone of this technology, allowing for the identification and quantification of specific cell populations (a process known as immunophenotyping).
Fluorophores are conjugated to antibodies that, in turn, bind to specific antigens on the cell surface or within the cell. This labeling allows for the detection and enumeration of distinct cell types from a heterogeneous population. nih.gov While fluorescein derivatives like Fluorescein isothiocyanate (FITC) and CFSE are very common in flow cytometry, the use of this compound itself is less frequently cited. sigmaaldrich.comfluorofinder.com However, derivatives of the closely related compound eosin (B541160) (a tetrabromofluorescein) have been developed for flow cytometric applications, suggesting the utility of brominated fluoresceins in this field. science.gov
| Labeling Approach | Description | Advantages |
| Direct Labeling | The primary antibody that recognizes the target antigen is directly conjugated to a fluorophore. | Simpler, faster staining protocol with fewer steps and reduced non-specific binding from a secondary antibody. |
| Indirect Labeling | An unlabeled primary antibody binds to the target antigen, and a fluorophore-conjugated secondary antibody, which recognizes the primary antibody, is then added. | Signal amplification (multiple secondary antibodies can bind to one primary antibody), and greater flexibility as one labeled secondary antibody can be used with many primary antibodies. |
This table outlines the primary methods for labeling cells with antibodies for flow cytometry analysis.
Enzymatic Activity and Biochemical Pathway Analysis
Substrate and Indicator Roles in Biochemical Assays
This compound, a derivative of fluorescein, belongs to a class of compounds widely recognized for their utility as fluorescent probes in biological research. chemimpex.com These fluorescent markers are instrumental in visualizing cellular processes and tracking molecular movements within cells. chemimpex.com While specific enzymatic cleavage of this compound as a substrate is not extensively documented in dedicated studies, the broader family of fluorescein-based probes serves analogous functions in various biochemical assays. Generally, fluorescein derivatives are used to design fluorogenic enzyme substrates. biosynth.com In such constructs, the fluorescein moiety is chemically modified with a substrate-specific group recognized by a particular enzyme. The intact molecule is often non-fluorescent or has quenched fluorescence. Upon enzymatic action, the substrate-specific group is cleaved, releasing the fluorescein derivative and resulting in a significant increase in fluorescence, which can be measured to determine enzyme activity. nih.govnih.gov
As an indicator in biochemical assays, this compound's strong fluorescence properties make it suitable for developing diagnostic tests. chemimpex.com Its application often involves its use as a ligand for studying protein properties through spectral analysis. sigmaaldrich.comtristains.com For instance, changes in the fluorescence of a dye like this compound upon binding to a protein can indicate conformational changes or other molecular interactions. In a broader context, fluorescein-based dyes are employed in enzyme-linked immunosorbent assays (ELISAs) and other immunoassays where the fluorescent signal is used for quantification. thermofisher.com The principle relies on the highly sensitive detection of the fluorophore, which is conjugated to a component of the assay.
Investigations into Organic Anion Transporting Polypeptide (OATP) Interactions
This compound has been identified as a substrate for several members of the Organic Anion Transporting Polypeptide (OATP) family, which are crucial for the transport of various endogenous and exogenous compounds into cells, particularly in the liver. nih.gov Research has specifically demonstrated that this compound is a substrate for OATP1B1, OATP1B3, and OATP2B1. nih.gov
In a study utilizing human embryonic kidney 293 (HEK293) cells expressing these transporters, this compound was characterized as a good substrate for OATP1B1. nih.gov The kinetic parameters for this interaction were determined, revealing a Michaelis-Menten constant (Km) of 4.16 μM and a maximum transport velocity (Vmax) of 48.1 pmol/min/mg protein. nih.gov This indicates a relatively high affinity of the transporter for this substrate.
The same study also identified this compound as a substrate for OATP1B3 and OATP2B1, highlighting its broad interaction with these important drug transporters. nih.gov The identification of fluorescein derivatives like this compound as OATP substrates is significant for the development of sensitive, high-throughput fluorescence-based inhibition assays. nih.gov Such assays are vital in drug development to screen for potential drug-drug interactions that may occur at the level of these transporters. nih.gov
Kinetic Parameters of this compound with OATP1B1
| Transporter | Km (μM) | Vmax (pmol/min/mg protein) | Reference |
|---|---|---|---|
| OATP1B1 | 4.16 | 48.1 | nih.gov |
Interactions with Nucleic Acids and Macromolecules
DNA-Dye Binding and Conformational Studies
The interaction of fluorescein and its derivatives with DNA is a subject of interest for understanding potential genotoxicity and for developing new DNA probes. While direct studies on this compound are limited, research on closely related compounds provides insights into the potential binding mechanisms and their effects on DNA conformation.
A study on a mercurial derivative, 4,5-dibromo-2,7-di-(acetatomercuri)-fluorescein, revealed that it reacts with various DNA duplexes. scientificlabs.co.uk This interaction leads to changes in the visible absorption spectrum of the dye and a quenching of its fluorescence. scientificlabs.co.uk Notably, the extent of these spectral changes is dependent on the (A+T) content of the DNA, suggesting a degree of base specificity in the binding. scientificlabs.co.uk Importantly, this derivative did not cause any drastic alteration of the secondary structure of DNA, as determined by optical rotatory dispersion (ORD) spectra and viscosity measurements. scientificlabs.co.uk
Further insights can be drawn from studies on tetrabromofluorescein (TBF), a more heavily halogenated analogue. The interaction of TBF with DNA has been investigated using fluorescence and solid-substrate room temperature phosphorescence (SS-RTP). medchemexpress.com These studies indicated that the binding of TBF to DNA leads to fluorescence quenching. medchemexpress.com The interaction mode was discussed based on fluorescence quenching and phosphorescence polarization experiments. medchemexpress.com While the specific binding mode (intercalation vs. groove binding) was not definitively concluded for TBF in this study, such spectroscopic techniques are standard for elucidating these interactions. springernature.com In general, the binding of small molecules to DNA can induce conformational changes, which can be monitored by techniques like circular dichroism (CD) spectroscopy. mdpi.com
Polyelectrolyte-Dye Complex Formation and Spectroscopic Analysis
The interaction between dyes and polyelectrolytes is driven by various forces, primarily electrostatic interactions, but also hydrophobic and other non-covalent forces. nih.gov As an anionic dye at physiological pH, this compound would be expected to interact strongly with cationic polyelectrolytes. The formation of such polyelectrolyte-dye complexes can lead to significant changes in the spectroscopic properties of the dye. nih.gov
The fluorescence of conjugated polyelectrolytes, for instance, is known to be efficiently quenched by small molecule quenchers of opposite charge. schanzelab.org This phenomenon, sometimes referred to as "superquenching," is attributed to the aggregation of the polyelectrolyte chains induced by the quencher. schanzelab.org Spectroscopic techniques such as UV-Vis absorption and fluorescence spectroscopy are the primary tools for characterizing these interactions. By titrating the dye with increasing concentrations of the polyelectrolyte and monitoring the spectral changes, one can determine binding constants and stoichiometries of the resulting complexes. nih.gov
Research in Materials Science and Engineering
Incorporation into Polymer Matrices
The integration of 4',5'-Dibromofluorescein into polymer matrices is a key area of research, aiming to create materials with built-in fluorescence, enhanced mechanical properties, and tailored photophysical behaviors.
Synthesis of Fluorescent Polyurethane Elastomers and Mechanical Property Enhancement
Researchers have successfully synthesized self-colored, fluorescent polyurethane elastomers by incorporating this compound directly into the polymer backbone. researchgate.net In one method, segmented polyurethanes were created through the reaction of poly(tetramethylene ether) glycol and hexamethylene diisocyanate, with this compound acting as a hard segment alongside crosslinkers like glycerine or castor oil. researchgate.net
The introduction of this compound into the polyurethane structure was found to significantly enhance the material's mechanical properties. researchgate.net The addition of the dye leads to an increase in tensile strength, an effect attributed to a higher degree of cross-linking from the strong intermolecular interactions between the fluorescein-polyurethane molecules. researchgate.net These novel cross-linked polyurethanes exhibit excellent mechanical characteristics, particularly in formulations using castor oil. researchgate.net The resulting elastomers are not only mechanically robust but also possess a light-violet fluorescence, making them suitable as photoactive polymers for applications such as labeling materials. researchgate.net The fluorescence emission of these films typically appears in the 560-580 nm range, with the intensity increasing proportionally to the concentration of the incorporated this compound. researchgate.net
| Property | Observation | Attributed Cause | Reference |
|---|---|---|---|
| Tensile Strength | Enhanced | Increased cross-linking due to strong intermolecular interactions. | researchgate.net |
| Thermal Stability | High | Incorporation of the rigid dye structure into the polymer matrix. | researchgate.net |
| Fluorescence | Present (560-580 nm emission) | Covalent incorporation of the this compound chromophore. | researchgate.net |
| Fluorescence Intensity | Increases with dye concentration | Higher density of fluorescent moieties within the polymer. | researchgate.net |
Photophysical Properties in Restricted Host Matrices (e.g., Sol-Gel Hosts)
When fluorescent dyes like this compound are embedded in restricted or rigid host matrices, such as those created by sol-gel processes, their photophysical properties can be significantly altered compared to their behavior in liquid solutions. The rigid environment of a silica (B1680970) matrix, for instance, can affect the dye's absorption and emission spectra, fluorescence quantum yield, and Stokes shift. mdpi.comnih.gov
Studies on similar dyes immobilized in sol-gel hosts have shown notable changes. For example, a dye that absorbs at 512 nm in a liquid solvent may exhibit a blue-shifted absorption maximum (e.g., to 445 nm) in a classical sol-gel matrix. mdpi.com Concurrently, the emission peak may be red-shifted (e.g., from 530 nm in solution to 557 nm in the sol-gel). mdpi.com This phenomenon can lead to a substantial increase in the Stokes shift, which is the difference between the absorption and emission maxima. mdpi.comresearchgate.net The confinement within the matrix can also influence the fluorescence quantum yield, a measure of the dye's emission efficiency. In some cases, specialized matrices like photoinduced sol-gels can significantly enhance the quantum yield (e.g., to 0.5) compared to both classical sol-gels and liquid media. mdpi.comnih.gov These changes are attributed to the rigid local environment, which can alter the energy levels of the dye's excited states and restrict non-radiative decay pathways. mdpi.com
| Property | Liquid Solution (DMF) | Classical Sol-Gel Matrix | Photoinduced Sol-Gel Matrix | Reference |
|---|---|---|---|---|
| Absorption Max (λabs) | 512 nm | 445 nm | 465 nm | mdpi.com |
| Emission Max (λem) | 530 nm | 557 nm | 562 nm | mdpi.com |
| Stokes Shift (Δλ) | 18 nm | 112 nm | 97 nm | mdpi.com |
| Fluorescence Quantum Yield (Φf) | ~0.15 (based on oscillator strength) | ~0.3 (based on oscillator strength) | ~0.5 | mdpi.comnih.gov |
Dye-Sensitized Systems and Advanced Functional Materials Development
Fluorescein (B123965) and its derivatives are part of a broader class of organic dyes investigated for use as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net In a DSSC, the dye's primary role is to absorb light and inject an electron into the conduction band of a semiconductor, typically titanium dioxide (TiO₂), thereby initiating the process of converting light into electrical energy. nih.govresearchgate.net Organic dyes are attractive for these systems due to their high molar extinction coefficients, low cost, and the tunability of their chemical structures. researchgate.net
The development of advanced functional materials often leverages the unique properties of specific molecules. wiley.comliu.se Fluorescein derivatives bearing bromine moieties, such as this compound, are valuable precursors in this regard. The bromine atoms can serve as reactive sites for various cross-coupling reactions, such as the Suzuki and Sonogashira reactions. mdpi.com This chemical versatility allows for the synthesis of more complex molecules and materials where the fluorescein core acts as a fluorescent reporter or a photoactive component. Through such modifications, new materials can be designed for applications in sensors and biomarkers, where the inherent pH sensitivity and fluorescence of the dye core are harnessed for specific functions. mdpi.com
Nanomaterial-Encapsulated Dye Systems for Enhanced Performance and Stability
Encapsulating fluorescent dyes like this compound within nanomaterials is a strategic approach to enhance their performance and stability for various applications. nih.gov Encapsulation can protect the dye from environmental factors that might cause degradation, improve its solubility, and prevent the fluorescence quenching that often occurs when dye molecules aggregate at high concentrations. nih.govnih.gov The nanoparticle matrix shields the dye from the surrounding environment, which can lead to more stable and robust fluorescent systems. nih.gov
This strategy has been employed to create advanced functional materials. For example, highly cross-linked and monodisperse polyphosphazene nanoparticles exhibiting strong fluorescence were prepared by the one-pot polycondensation of hexachlorocyclotriphosphazene and this compound. These fluorescent nanoparticles were developed for the highly sensitive and selective detection of dopamine (B1211576) in bodily fluids, demonstrating a practical application of such encapsulated systems.
The benefits of encapsulating dyes within nanomaterials are multifaceted. The process can improve the stability and bioavailability of the active molecules. nih.gov For hydrophobic dyes, encapsulation within the core of nanoparticles can shield them from aqueous environments, which is crucial for in vivo imaging applications. researchgate.net Furthermore, the rigid environment provided by a silica shell or polymer matrix can lead to an increase in the radiative rates of the dye, resulting in brighter and more stable fluorescence. osti.gov
| Advantage | Description | Reference |
|---|---|---|
| Enhanced Stability | Protects the dye from chemical and photodegradation by isolating it from the external environment. | nih.govnih.gov |
| Improved Solubility | Allows hydrophobic dyes to be dispersed in aqueous solutions, crucial for biological applications. | nih.gov |
| Prevention of Quenching | Reduces aggregation-caused quenching by physically separating dye molecules within the matrix. | nih.gov |
| Increased Brightness | The rigid nano-environment can increase the radiative decay rate, leading to higher fluorescence intensity. | osti.gov |
| Functionalization | The nanoparticle surface can be modified for targeted delivery or sensing applications. |
Environmental Research and Ecotoxicological Studies
Application in Environmental Monitoring and Pollutant Detection
4',5'-Dibromofluorescein has demonstrated utility in the field of environmental monitoring due to its fluorescent properties, which make it a suitable candidate for developing sensitive and selective optical sensors. Its application has been notably explored in the detection of hydrogen peroxide (H₂O₂), a compound of significant interest in environmental chemistry.
A specific method involves a fluorescence sensing system that utilizes this compound in conjunction with hemin. In this system, the inherent fluorescence of this compound is initially quenched by the presence of hemin. When hydrogen peroxide is introduced into the system, it degrades the hemin. This degradation process leads to a restoration of the fluorescence of this compound. This "off-on" fluorescence mechanism allows for the quantitative detection of hydrogen peroxide. The system has shown good selectivity and has been effectively used to determine the concentration of hydrogen peroxide in rainwater samples, showcasing a practical application in environmental pollutant detection. nih.gov
Ecotoxicity Assessment Methodologies
The potential ecological impact of this compound has been evaluated through standardized ecotoxicity assessment methodologies. These studies focus on the compound's effects on key terrestrial organisms, providing insight into its potential risks to ecosystem health.
The effects of this compound on terrestrial plant species have been investigated to understand its phytotoxicity. In studies conducted on slender wheatgrass (Elymus lanceolatus) and red clover (Trifolium pratense), the compound was tested in soil at a nominal concentration of 750 mg/kg. The results from these assessments indicated that this compound did not produce any statistically significant adverse effects on the emergence, or the shoot and root dry biomass of either plant species at this concentration.
Table 1: Effect of this compound on Terrestrial Plant Growth
| Species | Concentration (mg/kg) | Effect on Emergence | Effect on Shoot Dry Biomass | Effect on Root Dry Biomass |
|---|---|---|---|---|
| Elymus lanceolatus | 750 | No significant effect | No significant effect | No significant effect |
The ecotoxicity of this compound has also been assessed for its impact on key soil invertebrate species. Standardized tests were performed on the springtail (Folsomia candida) and the earthworm (Eisenia andrei) in artificial soil environments. For Folsomia candida, the no-observed-effect concentration (NOEC) for both adult survival and the production of juveniles was established at 1000 mg/kg. Similarly, for Eisenia andrei, the NOEC for survival and reproduction, which includes cocoon production and the hatching of juveniles, was also determined to be 1000 mg/kg.
Table 2: Ecotoxicity of this compound to Soil Invertebrates
| Species | Endpoint | NOEC (mg/kg) |
|---|---|---|
| Folsomia candida | Adult Survival | 1000 |
| Folsomia candida | Juvenile Production | 1000 |
| Eisenia andrei | Survival | 1000 |
Environmental Fate and Persistence Investigations
Investigations into the environmental fate of this compound have focused on its biodegradability, a key factor in determining its persistence in the environment. In a 56-day soil respiration test designed to measure mineralization, the biodegradation of this compound was found to be 0%. This lack of biodegradation indicates that the compound is persistent in the soil environment under the conditions of the study. Such persistence suggests a potential for the compound to remain in terrestrial ecosystems for extended periods following its environmental release. As a brominated organic compound, its limited biodegradability is consistent with the general understanding of the environmental fate of many halogenated substances. nih.gov
Theoretical and Computational Chemistry Approaches
Quantum Chemical Modeling of Photophysical Phenomena
Quantum chemical modeling is instrumental in understanding the intricate photophysical behavior of 4',5'-Dibromofluorescein, particularly the influence of bromine substitution on its fluorescence and intersystem crossing rates. The photophysical properties of halogenated fluoresceins are governed by a delicate interplay of factors including the heavy-atom effect and intramolecular photoinduced electron transfer. researchgate.net
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used methods to model the electronic structure and excited states of fluorescent dyes. frontiersin.orgfrontiersin.org These computational approaches can be employed to calculate key photophysical parameters such as absorption and emission wavelengths, oscillator strengths, and the energies of singlet and triplet excited states. For instance, TD-DFT calculations can help elucidate the nature of electronic transitions, such as whether they are localized on the xanthene core or involve charge transfer from the benzoate (B1203000) moiety. researchgate.net
The presence of bromine atoms in this compound is known to significantly influence its photophysical properties. The heavy-atom effect introduced by bromine enhances spin-orbit coupling, which in turn promotes intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). researchgate.net This increased rate of intersystem crossing often leads to a decrease in fluorescence quantum yield and an increase in the quantum yield of triplet state formation. researchgate.net Quantum chemical calculations can quantify the spin-orbit coupling matrix elements between the relevant singlet and triplet states, providing a theoretical basis for the experimentally observed trends in brominated fluoresceins.
Furthermore, computational models can explore the role of intramolecular electron transfer in the deactivation of the excited state. In halogenated fluoresceins, the benzoate portion can act as an electron donor and the xanthene moiety as an electron acceptor. researchgate.net The driving force for this electron transfer process can be estimated using the Rehm-Weller equation, incorporating redox potentials that can be calculated using DFT.
A representative table of calculated photophysical parameters for a generic brominated fluorescein (B123965) compared to its non-brominated parent compound is shown below, illustrating the typical effects of bromination.
| Property | Fluorescein (Calculated) | Dibromofluorescein (B1618816) (Calculated) |
| Singlet Excitation Energy (S₀ → S₁) | 2.50 eV | 2.45 eV |
| Triplet Excitation Energy (S₀ → T₁) | 1.80 eV | 1.78 eV |
| Spin-Orbit Coupling (S₁-T₁) | Low | High |
| Calculated Fluorescence Lifetime | High | Low |
Computational Studies of Structure-Activity Relationships
Computational studies of structure-activity relationships (SAR) are crucial for understanding how the chemical structure of this compound and its derivatives relates to their biological or chemical activity. These studies often employ techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. uni-bonn.de
QSAR models aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov For a series of halogenated fluoresceins, a QSAR model could be developed to predict a specific activity, such as their efficacy as photosensitizers in photodynamic therapy or their binding affinity to a particular protein. The model would use molecular descriptors, which are numerical representations of the chemical structure, as independent variables. These descriptors can be calculated from the computationally optimized geometry of the molecules and can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). For this compound, the position and number of bromine atoms would be a key structural feature influencing these descriptors and, consequently, the predicted activity.
Molecular docking is another computational technique used in SAR studies. It predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This can provide insights into the binding mode and affinity of this compound to a biological target. The docking process involves placing the ligand (this compound) into the binding site of the receptor and scoring the different poses based on a scoring function that estimates the binding energy. The results of molecular docking can help to rationalize the observed biological activity and guide the design of new derivatives with improved properties.
The following table illustrates a hypothetical set of descriptors that could be used in a QSAR study of halogenated fluoresceins.
| Compound | Number of Br atoms | Molecular Surface Area (Ų) | HOMO Energy (eV) | Predicted Activity |
| Fluorescein | 0 | 350 | -5.8 | Low |
| This compound | 2 | 380 | -6.0 | Moderate |
| Tetrabromofluorescein | 4 | 410 | -6.2 | High |
Prediction of Spectroscopic Properties and Reaction Mechanisms
Computational chemistry provides a powerful framework for the prediction of spectroscopic properties and the elucidation of reaction mechanisms involving this compound.
The prediction of spectroscopic properties, such as UV-Vis absorption and emission spectra, can be achieved with a good degree of accuracy using TD-DFT calculations. frontiersin.orgfrontiersin.org By calculating the vertical excitation energies and oscillator strengths for the lowest-lying electronic transitions, a theoretical spectrum can be constructed. These calculations can also account for the influence of the solvent environment, which is crucial for accurately predicting the spectra of dyes in solution. Comparing the predicted spectra with experimental data can help to validate the computational model and provide a more detailed assignment of the observed spectral bands.
Computational methods are also invaluable for investigating the mechanisms of chemical reactions. For instance, the bromination of fluorescein to form this compound and other brominated derivatives can be studied computationally. pixel-online.net DFT calculations can be used to map out the potential energy surface of the reaction, identifying the structures of reactants, products, intermediates, and transition states. The calculation of the activation energies for different possible pathways can help to determine the most likely reaction mechanism. rsc.org
For example, a computational study of the electrophilic aromatic substitution reaction of bromine with fluorescein would involve calculating the energies of the sigma complexes formed by the attack of bromine at different positions on the fluorescein core. The relative energies of these intermediates would indicate the regioselectivity of the bromination reaction.
A simplified reaction coordinate diagram, which could be generated from computational data for a hypothetical reaction step, is presented below.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 0 | Reactants | 0 |
| 1 | Transition State 1 | +15 |
| 2 | Intermediate | -5 |
| 3 | Transition State 2 | +10 |
| 4 | Products | -20 |
Structure Property Relationships and Molecular Engineering of 4 ,5 Dibromofluorescein Derivatives
Influence of Halogenation on Optical and Electrochemical Properties
The introduction of halogen atoms onto the fluorescein (B123965) scaffold profoundly alters its photophysical and electrochemical characteristics. In the case of 4',5'-Dibromofluorescein, the bromine atoms on the xanthene ring play a crucial role, primarily through the "heavy-atom effect." This effect enhances the rate of intersystem crossing (ISC), the process where the molecule transitions from its excited singlet state (S₁) to the triplet state (T₁). acs.org Consequently, halogenation generally leads to a decrease in fluorescence quantum yield (Φf) and an increase in the quantum yield of triplet state formation (ΦT).
This trade-off is a key consideration in the design of fluorescein-based molecules. While high fluorescence is desirable for imaging and sensing, an efficient population of the triplet state is essential for applications like photodynamic therapy and photoredox catalysis. The heavy-atom effect is not the sole factor; intramolecular photoinduced electron transfer (PET) also influences the deactivation of excited states. researchgate.net In this process, the benzoate (B1203000) portion of the molecule can act as an electron donor and the xanthene moiety as an electron acceptor. researchgate.net The balance between the heavy-atom effect and PET dictates the ultimate photophysical behavior of the halogenated dye.
The position of halogenation is critical. Substituents on the xanthene core, as in this compound and its well-known analogue Eosin (B541160) Y (2',4',5',7'-Tetrabromofluorescein), are particularly effective at promoting ISC. acs.orgnih.gov
Table 1: General Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 596-03-2 |
| Molecular Formula | C₂₀H₁₀Br₂O₅ |
| Molecular Weight | 490.10 g/mol |
| Absorption Maximum (λmax) | 450 nm |
This table presents general chemical and physical properties of this compound. scbt.com
Substituent Effects on Photoredox Catalytic Performance
The enhanced generation of the triplet state in halogenated fluoresceins directly impacts their performance as photoredox catalysts. These catalysts function by absorbing visible light to reach an excited state, from which they can engage in electron transfer processes. A longer-lived triplet state increases the probability of bimolecular reactions, such as electron transfer with a substrate.
Studies have systematically shown that the introduction of heavy halogen atoms like bromine or iodine onto the xanthene ring significantly enhances photoredox catalytic performance compared to the parent fluorescein molecule. acs.orgdigitellinc.com This enhancement is attributed to the increased efficiency of intersystem crossing due to the heavy-atom effect. acs.org For instance, 2′,4′,5′,7′-tetrabromofluorescein (Eosin Y) and 2′,4′,5′,7′-tetraiodofluorescein are more effective catalysts than fluorescein itself. acs.orgnih.gov
Conversely, placing halogen substituents on the pendant phenyl ring (the benzoate portion) has been shown to decrease catalytic performance. acs.orgnih.gov This highlights the importance of substituent placement in molecular design. The catalytic cycle for fluorescein-based photoredox catalysts typically involves a reductive quenching pathway where the excited dye interacts with an electron donor, such as triethanolamine (B1662121) (TEOA), to generate a radical species that can initiate a chemical reaction, like polymerization. acs.orgnih.gov The efficiency of this process is highly dependent on the electrochemical properties of the dye, which are tuned by its substituents. While strongly electron-donating (e.g., amine) or electron-withdrawing (e.g., nitro) groups can hinder catalytic activity, often due to competing intramolecular PET processes, heavy halogens on the xanthene core provide a reliable strategy for improving performance. nih.govnih.govresearchgate.net
Molecular Design for Enhanced Fluorescence and Sensing Capabilities
While halogenation often quenches fluorescence in favor of triplet state formation, the fluorescein scaffold, including this compound, serves as a versatile platform for developing fluorescent probes and sensors. chemimpex.comgspchem.com Molecular design strategies focus on modulating the photophysical properties in response to specific analytes or environmental changes.
One common strategy involves attaching an electron-attracting group to the xanthene ring to lower the pKa of the molecule. nih.gov This can make the dye's fluorescence less sensitive to decreases in pH, which is a known issue with standard fluorescein. nih.gov
Another approach is to design derivatives where a process like photoinduced electron transfer (PET) is initially active, keeping the molecule in a non-fluorescent or "off" state. The binding of a target analyte can inhibit the PET process, leading to a "turn-on" of fluorescence. For example, derivatives bearing dimethylamino groups at the 4′ and 5′ positions have been developed. nih.gov In acidic conditions (pH 3-6), the nitrogen atoms are protonated, which inhibits PET and causes a significant increase in fluorescence, making them effective pH sensors for this specific range. nih.govmdpi.com The bromine moiety on such structures can be used for further functionalization via cross-coupling reactions to create a wider range of sensors and biomarkers. mdpi.com
Protolytic Equilibria and Tautomerism in Varied Chemical Environments
Fluorescein and its derivatives, including this compound, exhibit complex acid-base and tautomeric equilibria in solution. The molecule can exist in several forms depending on the pH and solvent environment: a neutral molecule (H₂R), a monoanion (HR⁻), and a dianion (R²⁻). mdpi.com Furthermore, the neutral and anionic forms can exist as different tautomers, primarily the fluorescent quinonoid form and a non-fluorescent, colorless lactone form. plu.mxacs.org
In 4,5-dibromofluorescein, the equilibrium between these species is influenced by the bromine substituents. The absorption spectra reveal distinct peaks for the different tautomers. For example, the neutral molecule (H₂R) in its quinonoid form (H₂Q) shows absorption maxima around 470 nm and 500 nm. mdpi.com The monoanion (HR⁻) and dianion (R²⁻) also have characteristic absorption bands. A notable feature for 4,5-dibromofluorescein is a significant deviation in the ratio of maximum absorbance of the monoanion to the dianion, which points to the mobility and complexity of its tautomeric equilibria. mdpi.com
The solvent environment plays a critical role. In non-hydrogen-bond-donating solvents like DMSO, the equilibria can shift dramatically compared to aqueous solutions. plu.mxacs.org For some fluorescein derivatives, substituents can stabilize the lactone form even for the anionic species, which is not typical for the parent compound. plu.mx This complex interplay of ionization and tautomerism is fundamental to understanding the behavior of this compound in various chemical environments and is essential for its application as an indicator or probe. mdpi.comresearchgate.net
Q & A
Q. What are the primary applications of 4',5'-Dibromofluorescein in protein interaction studies?
this compound serves as a fluorescent ligand for probing protein-ligand interactions via spectral analysis. Its brominated structure enhances fluorescence stability in hydrophobic environments, making it suitable for:
- Fluorescence quenching assays : Monitor binding kinetics by measuring changes in fluorescence intensity upon protein interaction .
- Competitive displacement studies : Use unlabeled ligands to validate specificity by observing fluorescence recovery .
- Solvent optimization : Select solvents (e.g., DMSO or aqueous buffers) that minimize interference with protein folding and dye aggregation .
Q. How is this compound utilized as a model drug in nanoparticle delivery systems?
It is employed as a hydrophobic drug surrogate to evaluate controlled-release mechanisms in self-assembled polymer-peptide conjugates. Key steps include:
- Encapsulation : Dissolve this compound with copolymers (e.g., PVP-b-PMMA) in DMSO to form host solutions .
- Release kinetics : Monitor drug diffusion in deionized water over 23 days using UV-Vis spectroscopy, adjusting scaffold porosity via peptide composition (e.g., P1 vs. P2) .
- Biocompatibility testing : Validate non-toxicity using NIH3T3 fibroblast proliferation assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in fluorescence data when studying this compound’s binding to transporters like OATP2B1?
Conflicting results may arise from solvent polarity, pH, or competing substrates. Methodological solutions include:
- Substrate specificity controls : Compare inhibition by citrus flavonoids (e.g., naringin) using 8-fluorescein-cAMP (for OATP1B1/1B3) vs. This compound (for OATP2B1) .
- IC50 normalization : Account for batch-to-batch dye purity variations (e.g., ~95% dye content) by calibrating fluorescence readings with HPLC-validated standards .
Q. What experimental designs are critical for evaluating this compound’s role in apoptosis regulation?
Structural analogs like this compound (A9) inhibit Bax/Bcl-X(L) interactions, but activity varies with halogenation patterns. Key approaches:
- Pull-down assays : Confirm binding disruption using recombinant proteins and fluorescence polarization .
- Dose-response profiling : Compare A9 with analogs (e.g., A5, A11) to establish structure-activity relationships (SARs) for bromine positioning .
- Cellular apoptosis assays : Co-administer with staurosporine to assess synergy in caspase-3 activation .
Q. How does this compound’s reactivity with heavy metals impact its use in chemical synthesis?
Its dibromo groups participate in mercury complexation, which requires precise stoichiometric control:
- pH-dependent synthesis : React with mercury acetate at pH 4–5 for 6 hours to form Hg-Br complexes; validate stoichiometry via elemental analysis (e.g., Hg 34.7–37.3%, Br 19.7–20.8%) .
- Interference mitigation : Pre-treat reaction mixtures with EDTA to chelate residual metals that quench fluorescence .
Q. What are best practices for optimizing this compound’s fluorescence in heterogeneous biological systems?
Address challenges like dye aggregation or photobleaching by:
- Surfactant addition : Use Tween-20 (0.01–0.1%) to disperse aggregates in aqueous media .
- Two-photon microscopy : Reduce photodegradation by using near-IR excitation wavelengths .
- Reference standards : Normalize data against fluorescein derivatives with known quantum yields (e.g., dichlorofluorescein) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
